Welcome to the BenchChem Online Store!
molecular formula C10H14ClNO B1521658 3-(Benzyloxy)azetidine hydrochloride CAS No. 897019-59-9

3-(Benzyloxy)azetidine hydrochloride

Cat. No. B1521658
M. Wt: 199.68 g/mol
InChI Key: BQTSSUSLZRYTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321769B2

Procedure details

A 16 mL vial was charged with 3-(benzyloxy)-1-(diphenylmethyl)azetidine (103 mg, 0.31 mmol; which may be prepared as described in Step 1) and 1,2-dichloroethane (1.4 mL). 1-Chloroethyl chloroformate (45 μL, 0.41 mmol) was added and the reaction mixture was stirred at 70° C. for 1.5 h. After cooling to room temperature, methanol (1.4 mL) was added and the reaction mixture was stirred at 70° C. for 1.5 h. The reaction mixture was cooled and concentrated to dryness. The residue was purified on column chromatography (eluent: Pentane/NH3 7N in MeOH, 98/2) to give the title compound (57 mg, 92%).
Name
3-(benzyloxy)-1-(diphenylmethyl)azetidine
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:12][N:11](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:26]CCCl.ClC(OC(Cl)C)=O>CO>[ClH:26].[CH2:1]([O:8][CH:9]1[CH2:10][NH:11][CH2:12]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
3-(benzyloxy)-1-(diphenylmethyl)azetidine
Quantity
103 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
45 μL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Quantity
1.4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 70° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified on column chromatography (eluent: Pentane/NH3 7N in MeOH, 98/2)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.